molecular formula C12H13N5O B2443612 N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide CAS No. 2094447-43-3

N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide

Cat. No. B2443612
CAS RN: 2094447-43-3
M. Wt: 243.27
InChI Key: BESIYJBDZJUZNY-UHFFFAOYSA-N
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Description

The compound “N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide” is a complex organic molecule that contains a phenyl group, a tetrazole group, and an amide group . These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrazole derivatives can generally be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, and low cost .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the properties of its phenyl, tetrazole, and amide groups. Tetrazoles are five-membered aza compounds with 6π electrons, making their reactivity similar to aromatic compounds .


Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless, with a melting point temperature at 155–157°C . They dissolve in water and acetonitrile .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many compounds containing phenyl, tetrazole, and amide groups have diverse biological activities .

Safety and Hazards

Tetrazoles can decompose and emit toxic nitrogen fumes when heated. They can also react vigorously when exposed to shock, fire, and heat on friction .

Future Directions

Given the diverse biological activities of compounds containing phenyl, tetrazole, and amide groups, there is potential for further exploration and development of similar compounds for therapeutic applications .

properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-2-12(18)13-9-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESIYJBDZJUZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide

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